2-amino-1H-Benzimidazol-7-ol
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Overview
Description
2-Amino-1H-Benzimidazol-7-ol is a heterocyclic aromatic organic compound that features a benzene ring fused to an imidazole ring This compound is part of the benzimidazole family, which is known for its diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1H-Benzimidazol-7-ol typically involves the condensation of o-phenylenediamine with formic acid or its derivatives. One common method is the Phillips reaction, where o-phenylenediamine reacts with formic acid under reflux conditions to form the benzimidazole core. Another method involves the reaction of o-phenylenediamine with aldehydes or ketones in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound often employs high-temperature reactions and continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1H-Benzimidazol-7-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include nitro derivatives, substituted benzimidazoles, and various amine derivatives .
Scientific Research Applications
2-Amino-1H-Benzimidazol-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications in treating infections and certain types of cancer.
Mechanism of Action
The mechanism of action of 2-Amino-1H-Benzimidazol-7-ol involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It also interacts with DNA and RNA, affecting the replication and transcription processes. These interactions lead to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
- 2-Amino-1H-Benzimidazol-5-ol
- 2-Amino-1H-Benzimidazol-6-ol
- 2-Amino-1H-Benzimidazol-4-ol
Comparison: While all these compounds share the benzimidazole core, the position of the hydroxyl group significantly affects their chemical properties and biological activities. 2-Amino-1H-Benzimidazol-7-ol is unique due to its specific substitution pattern, which imparts distinct reactivity and interaction profiles compared to its analogs .
Properties
IUPAC Name |
2-amino-1H-benzimidazol-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-7-9-4-2-1-3-5(11)6(4)10-7/h1-3,11H,(H3,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSYMXYQDPASMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601019789 |
Source
|
Record name | 2-Amino-1H-benzimidazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601019789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255789-22-0 |
Source
|
Record name | 2-Amino-1H-benzimidazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601019789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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